Basic red 2
Overview
Description
Basic Red 2, also known as Safranin O, is a synthetic organic compound widely used as a basic dye. It belongs to the class of azo dyes and is characterized by its vibrant red color. This compound is commonly used in various industries, including textiles, paper, leather, and plastics, for dyeing purposes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Basic Red 2 is synthesized through the condensation of 2-methylbenzene-1,4-diamine and o-methylaniline, followed by oxidation. The resulting product is then purified by precipitation and converted to its chloride form . The crystallization process involves the use of benzene and methanol (1:1) or water, and the compound is dried in vacuo over sulfuric acid .
Industrial Production Methods: In industrial settings, this compound is produced on a larger scale using similar synthetic routes. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is typically crystallized and dried to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: Basic Red 2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: this compound can be reduced to its corresponding amine derivatives.
Substitution: The compound can undergo substitution reactions, where one or more substituent groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including halogens and alkylating agents, are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different quinone derivatives, while reduction can produce amine compounds.
Scientific Research Applications
Basic Red 2 has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Basic Red 2 involves its interaction with cellular components. The compound binds to negatively charged cellular structures, such as nucleic acids and proteins, through electrostatic interactions. This binding results in the staining of specific cellular components, allowing for their visualization under a microscope .
Comparison with Similar Compounds
Methyl Violet: Another basic dye used for similar staining purposes.
Crystal Violet: Commonly used in Gram staining and as a pH indicator.
Malachite Green: Used in histological staining and as an antimicrobial agent.
Uniqueness of Basic Red 2: this compound is unique due to its specific staining properties and its ability to bind to a wide range of cellular components. Its vibrant red color and high affinity for nucleic acids and proteins make it a valuable tool in various scientific and industrial applications .
Properties
IUPAC Name |
3,7-dimethyl-10-phenylphenazin-10-ium-2,8-diamine;chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4.ClH/c1-12-8-17-19(10-15(12)21)24(14-6-4-3-5-7-14)20-11-16(22)13(2)9-18(20)23-17;/h3-11H,1-2H3,(H3,21,22);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OARRHUQTFTUEOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1N)[N+](=C3C=C(C(=CC3=N2)C)N)C4=CC=CC=C4.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
69882-16-2 | |
Record name | Poly(safranine T) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=69882-16-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID60874047 | |
Record name | C.I. Basic Red 2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60874047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dark brown solid; [MSDSonline] | |
Record name | C.I. Basic Red 2 | |
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URL | https://haz-map.com/Agents/4072 | |
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CAS No. |
477-73-6, 69882-16-2 | |
Record name | Safranine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=477-73-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | C.I. Basic Red 2 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000477736 | |
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Record name | BASIC RED 2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47719 | |
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Record name | Phenazinium, 3,7-diamino-2,8-dimethyl-5-phenyl-, chloride (1:1) | |
Source | EPA Chemicals under the TSCA | |
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Record name | C.I. Basic Red 2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60874047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,7-diamino-2,8-dimethyl-5-phenylphenazinium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.836 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 3,7-diamine,2,8-dimethyl-5-phenyl phenazinium chloride, homopolymer | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
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Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BASIC RED 2 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XTX0YXU2HV | |
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Record name | C.I. BASIC RED 2 | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2723 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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